molecular formula C6H5ClF2O2 B1452608 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1087784-77-7

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Cat. No.: B1452608
CAS No.: 1087784-77-7
M. Wt: 182.55 g/mol
InChI Key: KKMMAGGZZPRLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield. general methods involve the use of chlorinating agents and fluorinating agents to introduce the chloro and difluoro groups, respectively .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. The production would generally follow similar principles as laboratory synthesis but on a larger scale, with considerations for cost-efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound may be used to study the effects of halogenated compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.

Medicine: While not commonly used in therapeutic applications, this compound can serve as a model compound for studying the pharmacokinetics and pharmacodynamics of halogenated drugs.

Industry: In industrial settings, this compound’s reactivity makes it useful for developing new materials and chemical processes

Mechanism of Action

The mechanism by which 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and difluoro groups can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. These interactions can disrupt normal biochemical pathways, providing valuable information for research .

Comparison with Similar Compounds

    2-Chloro-1-(4,5-dihydrofuran-3-yl)-2-fluoroethan-1-one: Similar structure but with only one fluorine atom.

    2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-dichloroethan-1-one: Similar structure but with two chlorine atoms instead of fluorine.

    2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: The presence of both chloro and difluoro groups in 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one makes it unique compared to its analogs. These groups confer distinct reactivity and properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMAGGZZPRLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206085
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-77-7
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 2
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 3
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 4
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 5
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 6
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.